molecular formula C4H9BF3K B1593026 Potassium butyltrifluoroborate CAS No. 444343-55-9

Potassium butyltrifluoroborate

Cat. No. B1593026
M. Wt: 164.02 g/mol
InChI Key: XLHVTQCFJZFJSN-UHFFFAOYSA-N
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Description



  • Potassium butyltrifluoroborate (CAS Number: 444343-55-9) is an organotrifluoroborate compound.

  • Its molecular formula is C<sub>4</sub>H<sub>8</sub>BF<sub>3</sub>K with a molecular weight of 164.02 g/mol .

  • It is a solid compound that is moisture- and air-stable.





  • Synthesis Analysis



    • Potassium butyltrifluoroborate can be synthesized using appropriate synthetic routes.

    • It is often prepared from the corresponding pinacol ester of chloromethylboronic acid.





  • Molecular Structure Analysis



    • The compound consists of a butyl group (C<sub>4</sub>H<sub>8</sub>), a boron atom (B), and three fluorine atoms (F<sub>3</sub>).

    • The potassium ion (K<sup>+</sup>) is associated with the trifluoroborate moiety.





  • Chemical Reactions Analysis



    • Potassium butyltrifluoroborate is a versatile reagent in cross-coupling reactions.

    • It can participate in C–C bond-forming reactions, such as Suzuki-Miyaura couplings.





  • Physical And Chemical Properties Analysis



    • Melting point: >230°C

    • Storage temperature: Inert atmosphere, room temperature

    • Safety: Eye and skin irritant (H315, H319, H335)




  • Scientific Research Applications

    Potassium Butyltrifluoroborate is a chemical compound with the molecular formula C4H9BF3K . It’s a solid at 20 degrees Celsius and is often used in scientific research .

    • Organic Synthesis

      • Potassium Butyltrifluoroborate is often used in organic synthesis . It has emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
      • The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
      • Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
    • Suzuki–Miyaura-type Reactions

      • Boronic acids, boronate esters, and organoboranes have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
      • These organoboron reagents have inherent limitations including: boronic acids are often difficult to purify and have uncertain stoichiometry .
      • Potassium Butyltrifluoroborate can be used as a more stable and reliable source of boron in these reactions .
    • Decarboxylative Borylation

      • Potassium Butyltrifluoroborate can be used in an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
      • This provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
    • Preparation of Potassium Organotrifluoroborates

      • A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
      • Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
    • Oxa-Matteson Reaction

      • An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers .
      • The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .
    • Copper-Catalyzed β-Boration

      • A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives .
      • Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
    • Suzuki-Miyaura Cross-Coupling and Rh-Catalyzed Addition Reactions

      • Potassium organotrifluoroborates have emerged as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions .
      • They are easily prepared, and most are indefinitely stable to air and moisture .
      • These reagents have been employed in the syntheses of various natural products and biologically significant analogues .
    • Alkyl Transfers

      • Potassium trifluoroborate salts have been used as convenient, stable reagents for difficult alkyl transfers .
      • Strategies employing these reagents as nucleophilic substrates have been described .
    • Preparation of Alkyltrifluoroborates

      • A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates has been described .
      • Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
    • Hydroboration Reactions

      • Activated pyridine borane complexes (Py·BH2X) are capable of hydroborating alkenes at room temperature .
      • Hydroboration of alkynes with Py·BH2I selectively affords the monoadducts .
      • The preparation of synthetically useful potassium alkyltrifluoroborate salts is described .

    Future Directions



    • Research on the application of potassium butyltrifluoroborate in diverse transformations.

    • Exploration of novel synthetic methods using this reagent.




    properties

    IUPAC Name

    potassium;butyl(trifluoro)boranuide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XLHVTQCFJZFJSN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [B-](CCCC)(F)(F)F.[K+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9BF3K
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10635665
    Record name Potassium butyl(trifluoro)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10635665
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    164.02 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Potassium butyltrifluoroborate

    CAS RN

    444343-55-9
    Record name Potassium butyl(trifluoro)borate(1-)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10635665
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Potassium Butyltrifluoroborate
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    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    27
    Citations
    S Darses, JP Genet - Chemical reviews, 2008 - ACS Publications
    … buffer, tris(hydroxymethyl)aminomethane, potassium aryltrifluoroborates were quite stable at 37 C and pH = 7.0, depending on their structures, whereas potassium butyltrifluoroborate …
    Number of citations: 780 pubs.acs.org
    VV Bardin, SG Idemskaya… - … für anorganische und …, 2002 - Wiley Online Library
    The hydrodeboration of the (fluoroorgano)trifluoroborates K [R F BF 3 ] [R F = C 6 F 5 , XCF=CF (X = F, cis‐ and trans‐Cl, C 3 F 7 O, cis‐C 2 F 5 , trans‐C 4 F 9 , ‐C 4 H 9 ) and C 6 F 13 ] …
    Number of citations: 2 onlinelibrary.wiley.com
    A Sonousi, D Shcherbakov, A Vasella, EC Böttger… - …, 2019 - pubs.rsc.org
    … B-Alkyl Suzuki coupling 12 of 10 with potassium butyltrifluoroborate in the presence of the same catalyst and base at 90 C, albeit in toluene, gave the corresponding 4′-butyl derivative …
    Number of citations: 2 pubs.rsc.org
    B Wang, C Li, H Liu - Advanced Synthesis & Catalysis, 2017 - Wiley Online Library
    … Next, in order to expand the utility of this reaction, we investigated a variety of potassium alkyltrifluoroborate derivatives (such as potassium butyltrifluoroborate, potassium …
    Number of citations: 70 onlinelibrary.wiley.com
    VI Coltuclu - 2013 - trace.tennessee.edu
    This dissertation contains a summary of the research efforts focused on the utiliza-tion of microwave technology in organoborate chemistry. More specifically, the cen-tral topic is focused …
    Number of citations: 3 trace.tennessee.edu
    PA Wardani - 2015 - edepot.wur.nl
    Boronic acids are widely used in synthesis organic chemistry as essential intermediate in Suzuki 1, Chan-Lam 2 and Liebeskind–Srogl 3 coupling reaction due to their particular …
    Number of citations: 2 edepot.wur.nl
    Y Yu, P Zheng, Y Wu, X Ye - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
    … Finally, when potassium butyltrifluoroborate was reacted with various substituted acrylamides, a series of corresponding products were obtained in good yields with single …
    Number of citations: 21 pubs.rsc.org
    R Smoum, A Rubinstein, M Srebnik - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
    A series of potassium organotrifluoroborates were synthesized. Their stability to hydrolysis was determined in D2O, TRIS and phosphate buffer. It was found that in both D2O and TRIS …
    Number of citations: 31 pubs.rsc.org
    AL Chin, JD Carrick - The Journal of Organic Chemistry, 2016 - ACS Publications
    … As part of due diligence all conditions listed were discretely evaluated with five organoboron reagents, including potassium butyltrifluoroborate, 2-methylpropylboronic acid, (2-…
    Number of citations: 26 pubs.acs.org
    FLB Bathie, CJ Bowen, CA Hutton… - … in Mass Spectrometry, 2018 - Wiley Online Library
    Rationale Potassium organotrifluoroborates (RBF 3 K) are important reagents used in organic synthesis. Although mass spectrometry is commonly used to confirm their molecular …

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